molecular formula C9H8F2O3 B8634956 Methyl 2,4-difluoro-6-methoxybenzoate

Methyl 2,4-difluoro-6-methoxybenzoate

Cat. No.: B8634956
M. Wt: 202.15 g/mol
InChI Key: WWXCJZTVGISDRP-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-6-methoxybenzoate is a fluorinated aromatic methyl ester characterized by a benzoate backbone substituted with two fluorine atoms at the 2- and 4-positions and a methoxy group at the 6-position. Fluorine atoms enhance electronegativity and metabolic stability, while the methoxy group contributes to solubility and steric effects. The compound is of interest in agrochemical and pharmaceutical research due to the bioactivity often associated with fluorinated aromatic esters.

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

methyl 2,4-difluoro-6-methoxybenzoate

InChI

InChI=1S/C9H8F2O3/c1-13-7-4-5(10)3-6(11)8(7)9(12)14-2/h3-4H,1-2H3

InChI Key

WWXCJZTVGISDRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Methyl Benzoate Derivatives

Structurally similar compounds include Methyl 2-fluoro-4-methoxybenzoate (similarity: 0.95) and Methyl 2,4-difluoro-6-hydroxybenzoate (similarity: 0.90) . Key differences lie in substituent positions and functional groups:

  • Methyl 2-fluoro-4-methoxybenzoate lacks the 6-position fluorine, reducing steric hindrance and altering electronic effects.

Methoxy-Substituted Methyl Benzoates

Compounds like Methyl 2-fluoro-6-methylbenzoate (similarity: 0.91) highlight the impact of methyl vs. methoxy groups. Methoxy substituents are stronger electron-donating groups, which can stabilize adjacent electrophilic centers or influence aromatic ring reactivity in substitution reactions. In contrast, methyl groups contribute to steric bulk without significant electronic effects.

Naturally Occurring Methyl Esters

Diterpenic acid methyl esters (e.g., sandaracopimaric acid methyl ester, communic acid methyl ester) are structurally complex, with fused ring systems. In contrast, Methyl 2,4-difluoro-6-methoxybenzoate is a simpler aromatic ester. Natural esters often exhibit antimicrobial or resinous properties, while synthetic fluorinated esters are tailored for enhanced stability and specificity.

Pharmaceutical Methyl Ester Derivatives

Unlike bardoxolone methyl’s triterpenoid structure, this compound’s aromaticity may favor different biological targets, such as enzyme inhibition or receptor modulation.

Data Tables

Compound Substituents Key Properties Applications References
This compound 2-F, 4-F, 6-OCH₃ High lipophilicity, metabolic stability Agrochemicals, pharmaceuticals Inferred
Methyl 2-fluoro-4-methoxybenzoate 2-F, 4-OCH₃ Moderate polarity, lower steric hindrance Synthetic intermediates
Metsulfuron methyl ester Triazine-sulfonylurea ALS inhibition, herbicidal activity Herbicides
Sandaracopimaric acid methyl ester Diterpenic acid backbone Antimicrobial, resinous properties Natural resins, biocides
Methyl salicylate 2-OH, esterified Volatile (vapor pressure: 0.11 mmHg at 25°C) Fragrances, topical analgesics

Research Findings

  • Electronic Effects: Fluorine atoms at the 2- and 4-positions create electron-deficient aromatic rings, enhancing resistance to nucleophilic attack compared to non-fluorinated esters .
  • Agrochemical Performance: Sulfonylurea methyl esters (e.g., metsulfuron) exhibit nanomolar herbicidal activity, whereas this compound’s bioactivity remains understudied but may leverage fluorine-enhanced stability .
  • Volatility : this compound is likely less volatile than methyl salicylate due to increased molecular weight and fluorine-induced polarity .

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